Spinetoram J: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
Spinetoram J: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinetoram (B1464634) J is a key active component of the second-generation spinosyn insecticide, Spinetoram. A semi-synthetic derivative of naturally occurring spinosyns produced by the soil bacterium Saccharopolyspora spinosa, Spinetoram J exhibits potent insecticidal activity against a broad spectrum of pests.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Spinetoram J, intended for researchers, scientists, and professionals involved in drug development and pest management.
Chemical Structure and Properties
Spinetoram J is a complex macrocyclic lactone. Its chemical structure is characterized by a unique tetracyclic ring system, to which two different sugar moieties are attached: forosamine (B98537) and tri-O-methylrhamnose. The IUPAC name for Spinetoram J is (1R,2R,5R,7R,9R,10S,14R,15S,19S)-15-[[(2R,5S,6R)-5-(dimethylamino)-6-methyl-2-oxanyl]oxy]-7-[[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyl-2-oxanyl]oxy]-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione.[3]
The key physicochemical properties of Spinetoram J are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.
| Property | Value |
| Molecular Formula | C42H69NO10[3] |
| Molecular Weight | 748.0 g/mol [3] |
| CAS Number | 187166-40-1[3] |
| Appearance | Off-white solid[4] |
| Melting Point | 75 °C[2][4] |
| Boiling Point | Decomposes before boiling[5] |
| Water Solubility | 29.0 mg/L (at 20 °C, pH 7)[4][5] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide[6] |
| Vapor Pressure | 5.7 x 10-2 mPa (at 20 °C)[4][5] |
| Log P (Octanol-Water Partition Coefficient) | 5.9[7] |
Mechanism of Action: Targeting the Insect Nervous System
The primary mode of action of Spinetoram J is the disruption of neurotransmission in insects. It acts as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for excitatory synaptic transmission in the insect central nervous system.[8][9] Additionally, it has been suggested that Spinetoram J may also affect gamma-aminobutyric acid (GABA) receptors.[5]
Signaling Pathway of Spinetoram J at the Nicotinic Acetylcholine Receptor
The following diagram illustrates the proposed signaling pathway of Spinetoram J at the insect nAChR:
Spinetoram J binds to a site on the nAChR that is distinct from the acetylcholine binding site (an allosteric site).[8] This binding potentiates the activity of acetylcholine, leading to prolonged opening of the ion channel. The continuous influx of sodium and calcium ions results in membrane depolarization and uncontrolled nerve impulses, causing hyperexcitation of the neuron. This ultimately leads to paralysis and death of the insect.
Experimental Protocols
The determination of the chemical and biological properties of Spinetoram J relies on standardized and rigorous experimental protocols.
Physicochemical Properties Determination
The physicochemical properties of pesticides like Spinetoram J are typically determined following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[1][3][4][5][10] These protocols ensure data consistency and reliability for regulatory purposes.
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Melting Point: OECD Guideline 102.
-
Water Solubility: OECD Guideline 105.
-
Vapor Pressure: OECD Guideline 104.
-
Octanol-Water Partition Coefficient (Log P): OECD Guideline 107 or 117.
Synthesis of Spinetoram J
Spinetoram J is produced through the semi-synthesis from naturally occurring spinosyns. The general workflow for its synthesis is outlined below.
A detailed experimental protocol for the semi-synthesis of Spinetoram J involves multiple steps of protection, glycosylation, and deprotection of the spinosyn A aglycone.[11] An improved, more efficient semi-synthesis has also been developed.[12]
Bioactivity and Toxicological Assays
The insecticidal activity and toxicological profile of Spinetoram J are evaluated using a variety of standardized bioassays and toxicological studies, often following OECD guidelines.[2][13][14]
Bioactivity Assay Workflow:
Toxicological Studies:
Toxicological evaluation is essential to determine the safety profile of Spinetoram J for non-target organisms and the environment. Key studies include:
-
Acute Oral, Dermal, and Inhalation Toxicity: To assess short-term exposure effects.
-
Chronic Toxicity and Carcinogenicity: To evaluate long-term exposure effects.
-
Genotoxicity: To determine the potential for genetic damage.
-
Reproductive and Developmental Toxicity: To assess effects on reproduction and offspring development.
These studies are conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD test guidelines.[7][15]
Conclusion
Spinetoram J is a potent semi-synthetic insecticide with a complex chemical structure and a specific mode of action targeting the insect nervous system. Its efficacy and favorable toxicological profile make it a valuable tool in modern pest management strategies. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its evaluation is crucial for its responsible development and use in agriculture and public health.
References
- 1. oecd.org [oecd.org]
- 2. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irac-online.org [irac-online.org]
- 9. mdpi.com [mdpi.com]
- 10. oecd.org [oecd.org]
- 11. A novel semi-synthesis of spinetoram-J based on the selective hydrolysis of 5,6-dihydro spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesamalaria.org [mesamalaria.org]
- 14. innovationtoimpact.org [innovationtoimpact.org]
- 15. files.chemicalwatch.com [files.chemicalwatch.com]
